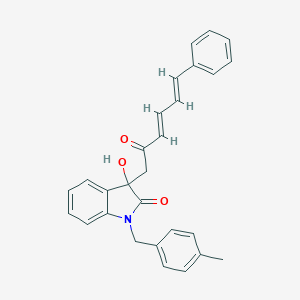
N-(9H-fluoren-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)pyridine-3-carboxamide, commonly known as FPC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the class of organic compounds known as pyridine carboxamides and is widely used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of FPC is based on its ability to bind to metal ions, leading to a change in its fluorescent properties. This change in fluorescence can be used to detect the presence of metal ions in a sample. FPC has also been shown to interact with DNA, leading to the formation of a stable complex. This interaction can be used to study DNA damage and repair mechanisms.
Biochemical and Physiological Effects
FPC has been shown to have minimal toxicity in vitro and in vivo, making it an ideal candidate for use in scientific research. This compound has also been shown to have low cell permeability, which limits its potential use in certain applications. FPC has been shown to have a half-life of approximately 24 hours in mice, indicating its potential for use in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPC in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. This compound is also relatively stable and has minimal toxicity, making it an ideal candidate for use in scientific research. However, the low cell permeability of FPC limits its potential use in certain applications.
Future Directions
There are several potential future directions for the use of FPC in scientific research. One area of interest is the development of FPC-based biosensors for the detection of metal ions in biological samples. Additionally, FPC could be used as a tool for the detection of protein-ligand interactions in drug discovery research. Further research is also needed to explore the potential use of FPC in the study of DNA damage and repair mechanisms.
Conclusion
In conclusion, N-(9H-fluoren-2-yl)pyridine-3-carboxamide is a unique compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound has been extensively used in scientific research for its ability to act as a fluorescent probe for the detection of metal ions, as well as its potential use in the study of DNA damage and repair mechanisms. Further research is needed to explore the full potential of FPC in scientific research.
Synthesis Methods
FPC can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions and the reaction of 3-bromo-N-(9H-fluoren-2-yl)pyridine-2-carboxamide with lithium diisopropylamide. The synthesis of FPC requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
FPC has been extensively used in scientific research due to its ability to act as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been used in the development of biosensors and as a tool for the detection of protein-ligand interactions. Additionally, FPC has been used in the study of DNA damage and repair mechanisms.
properties
Product Name |
N-(9H-fluoren-2-yl)pyridine-3-carboxamide |
|---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N2O/c22-19(14-5-3-9-20-12-14)21-16-7-8-18-15(11-16)10-13-4-1-2-6-17(13)18/h1-9,11-12H,10H2,(H,21,22) |
InChI Key |
YQHROVUMLHITHF-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CN=CC=C4 |
solubility |
1.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)